1-(3-Fluorophenyl)bicyclo[1.1.1]pentane
Description
Historical Context and Evolution of BCPs in Chemical Research
The journey of bicyclo[1.1.1]pentane (BCP) from a chemical curiosity to a valuable tool in medicinal chemistry is a testament to the continuous evolution of synthetic organic chemistry. The parent hydrocarbon was first synthesized by Wiberg and co-workers in 1964, a feat that was notable due to the considerable strain energy inherent in its structure. pharmablock.comrsc.org For several decades following its discovery, BCP remained largely of academic interest, a challenging synthetic target for chemists intrigued by strained ring systems.
A significant breakthrough that paved the way for broader exploration of BCP chemistry was the synthesis of [1.1.1]propellane in 1982. rsc.org This highly reactive precursor, with its inverted C-C bond, provided a versatile entry point for the functionalization of the BCP core. The landscape of BCP's application began to shift in 1996 when Pellicciari and colleagues described a BCP-containing analogue as a potent and selective antagonist for a glutamate (B1630785) receptor, thereby introducing its potential as a bioisostere for a para-substituted benzene (B151609) ring. pharmablock.com However, it was not until the 2010s that the medicinal chemistry community fully embraced the BCP scaffold. rsc.org This surge in interest was fueled by a growing need for novel intellectual property and the demand for drug candidates with improved physicochemical properties. acs.org The explosion of research in the past decade has led to the development of a diverse toolkit for BCP synthesis, making this once-exotic scaffold readily accessible for incorporation into drug discovery programs. pharmablock.comrsc.org
The BCP Motif as a Paradigm for Three-Dimensional Chemical Space in Molecular Design
The BCP scaffold has become a cornerstone in the effort to expand the three-dimensionality of drug candidates, a concept critical for enhancing molecular recognition and improving pharmacological profiles.
"Escape from Flatland" Concept and its Significance in Drug Design
The term "escape from flatland" was popularized in a seminal 2009 paper by Lovering et al., which highlighted a trend in medicinal chemistry towards producing molecules that were predominantly flat and aromatic. nih.govacs.orgsemanticscholar.orgvirginia.edu This trend was largely a consequence of the prevalence of synthetic methods favoring the construction of planar, sp²-rich structures. The authors argued that increasing the three-dimensionality, or fraction of sp³-hybridized carbons (Fsp³), of drug candidates could lead to improved clinical success rates. nih.govacs.org Molecules with greater three-dimensionality are thought to have more specific interactions with the complex, three-dimensional binding sites of biological targets, potentially leading to increased potency and selectivity. researchgate.net Furthermore, increased saturation is often correlated with improved physicochemical properties such as enhanced solubility and metabolic stability. nih.govacs.org The BCP motif, being a rigid, sp³-rich scaffold, is an exemplary tool for medicinal chemists seeking to heed the call to "escape from flatland." acs.orgresearchgate.net
BCPs as Non-Classical Bioisosteres in Molecular Innovation
A key driver of the widespread adoption of the BCP scaffold is its role as a non-classical bioisostere for several common functionalities in drug molecules. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.
Bioisosteric Relationship with 1,4-Phenylene and 1,2-Alkynyl Functions
The most well-established bioisosteric relationship for the BCP core is with the 1,4-disubstituted phenylene ring. pharmablock.comacs.orgnih.gov The rigid BCP scaffold effectively mimics the linear geometry and substituent exit vectors of a para-substituted arene, making it an excellent replacement to serve as a spacer. pharmablock.comacs.org While the bridgehead-to-bridgehead distance in BCP is shorter than the corresponding distance in a 1,4-phenylene ring, this structural difference is often well-tolerated in biological systems. pharmablock.comnih.gov The replacement of a flat, aromatic phenyl ring with a saturated, three-dimensional BCP cage can lead to significant improvements in a compound's properties, including increased solubility, enhanced permeability, and greater metabolic stability. pharmablock.combldpharm.com However, it is important to note that this substitution is not always successful, particularly in cases where the phenyl ring engages in crucial π-π stacking interactions with the target protein. acs.org
BCPs are also utilized as bioisosteres for linear 1,2-alkynyl groups. acs.orgnih.govnih.govresearchgate.netthieme-connect.comcapes.gov.brresearchgate.netresearchgate.netresearchgate.net In this context, the BCP unit provides a more stable and often more synthetically accessible alternative to the alkyne functionality, while maintaining a similar linear arrangement of substituents.
| Feature | Bicyclo[1.1.1]pentane (BCP) | 1,4-Phenylene | 1,2-Alkyne |
| Geometry | Linear | Linear | Linear |
| Hybridization | sp³ | sp² | sp |
| Key Advantage | Improved physicochemical properties (solubility, metabolic stability) | Well-established chemistry | Rigidity |
| Key Disadvantage | Shorter linker distance than 1,4-phenylene | Potential for metabolic liabilities | Potential for chemical instability |
Bioisosteric Relationship with tert-Butyl Groups
| Feature | Bicyclo[1.1.1]pentane (BCP) | tert-Butyl |
| Shape | Globular, three-dimensional | Globular, three-dimensional |
| Hybridization | sp³ | sp³ |
| Key Advantage | Lower lipophilicity | Well-understood steric effects |
| Key Disadvantage | More complex synthesis | High lipophilicity |
The Role of Fluorine in Modifying BCP Scaffold Characteristics
The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to modulate their physicochemical and biological properties. chemrxiv.orgnih.gov When applied to the BCP scaffold, fluorine can impart a range of beneficial effects. The high electronegativity of fluorine can significantly alter the electronic properties of the BCP core. For instance, the presence of a fluorine atom can lower the pKa of a neighboring carboxylic acid group, making it more acidic. nih.gov Conversely, it can decrease the basicity of a nearby amine. nih.gov
From a physicochemical standpoint, fluorination can also impact lipophilicity. The replacement of a hydrogen atom with a fluorine atom on the BCP scaffold has been shown to slightly decrease its lipophilicity. chemrxiv.org More dramatically, replacing a fluorophenyl ring with a fluoro-bicyclo[1.1.1]pentane moiety can lead to a significant reduction in lipophilicity, which can be a valuable tool for improving the drug-like properties of a molecule. chemrxiv.org The development of synthetic methods to introduce fluorine into the BCP scaffold has further expanded the utility of this versatile building block in the design of novel therapeutic agents. acs.orgnih.govnih.govresearchgate.net
| Property | Effect of Fluorine on BCP Scaffold |
| Acidity of adjacent COOH | Increases |
| Basicity of adjacent NH₂ | Decreases |
| Lipophilicity (clogP) | Slight decrease (F vs. H on BCP) Significant decrease (F-BCP vs. F-Ph) |
Historical Challenges and Advancements in Fluorination Strategies for BCP Derivatives
For more than two decades, the selective incorporation of a single fluorine atom onto the bicyclo[1.1.1]pentane framework posed a significant synthetic challenge. nih.govchemrxiv.org Early attempts to create monofluorinated BCPs were largely unsuccessful. For instance, direct fluorination of BCP-dicarboxylic acid with fluorine gas in 2001 yielded a complex mixture of polyfluorinated compounds, with the desired monofluorinated product being a minor component. nih.govchemrxiv.org Other strategies, such as electrochemical fluorination, also failed to provide the target molecules. chemrxiv.orgsemanticscholar.org These difficulties meant that for many years, BCPs with a single fluorine atom at a bridge position remained an elusive target for chemists. chemrxiv.org
The landscape began to change with the development of innovative synthetic methodologies. A major breakthrough was achieved through the reaction of bicyclo[1.1.0]butanes with carbene precursors. This approach has become a practical and scalable method for producing fluoro-BCPs. nih.gov Specifically, the addition of difluorocarbene or bromofluorocarbene to electron-rich bicyclo[1.1.0]butanes allows for the construction of the BCP core with fluorine atoms incorporated at the bridge position. nih.govsemanticscholar.org Mykhailiuk and co-workers developed a practical, scalable approach to monofluorinated BCPs using the addition of bromofluorocarbene followed by a debromination step. nih.gov This has enabled the synthesis of various F-BCP derivatives on a gram scale. chemrxiv.org
Beyond monofluorination, significant progress has also been made in creating other types of fluoro-BCPs. The table below summarizes key advancements in BCP fluorination strategies.
| Fluorination Strategy | Reagents/Method | Target Position | Significance |
| Monofluorination (Bridge) | Addition of bromofluorocarbene to bicyclo[1.1.0]butanes, followed by debromination. | Bridge | Solved a long-standing challenge, enabling scalable synthesis of monofluorinated BCPs. nih.govnih.govchemrxiv.org |
| gem-Difluorination (Bridge) | Addition of difluorocarbene (from CF3TMS/NaI) to bicyclo[1.1.0]butanes. | Bridge | Provided access to a new class of BCPs (F2-BCPs) as novel motifs for medicinal chemistry. chemrxiv.orgsemanticscholar.orgacs.org |
| Fluorination (Bridgehead) | Decarboxylative radical fluorination using Selectfluor® and a silver catalyst. | Bridgehead | Offered a one-step protocol to access bridgehead-fluorinated BCPs. researchgate.net |
| Trifluoromethylation (Bridgehead) | Reaction of [1.1.1]propellane with CF3I. | Bridgehead | An early and effective method for introducing the important -CF3 group onto the BCP scaffold. researchgate.net |
| Fluoromethylation | Atom-transfer radical addition (ATRA) to [1.1.1]propellane using a monofluorinated C1 synthon. | Bridgehead | Enables the modular construction of fluoromethylene-linked BCPs. chemrxiv.org |
These advancements have transformed the field, making a diverse array of fluoro-BCP building blocks accessible for research and development in medicinal chemistry and materials science.
Scope and Significance of Academic Research on 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane and Related Fluoro-BCPs
The academic and industrial interest in compounds like this compound stems from their potential to serve as superior bioisosteres for fluorinated aromatic rings in bioactive molecules. The strategic replacement of a fluorophenyl ring with a fluoro-BCP or an aryl-BCP core can lead to dramatic improvements in key drug-like properties. nih.govnih.gov
The following table provides a calculated comparison of lipophilicity for representative aromatic compounds and their BCP-based analogs, demonstrating the impact of the scaffold exchange.
| Compound Structure | Name | Calculated Lipophilicity (clogP) |
| Phenyl-R | 1-Phenyl-3-(carboxymethyl)bicyclo[1.1.1]pentane | 3.5 |
| Fluoro-BCP-R | 1-Fluoro-3-(carboxymethyl)bicyclo[1.1.1]pentane | 3.3 |
| Fluorophenyl-R | 1-(Fluorophenyl)-3-(carboxymethyl)benzene | 4.9 - 5.4 |
Data adapted from research on model compounds demonstrating the effect of scaffold replacement on lipophilicity. chemrxiv.org
The practical utility of this strategy has been demonstrated in the synthesis of analogs of existing drugs. For example, researchers have successfully incorporated the fluoro-BCP core into the structure of Flurbiprofen, a nonsteroidal anti-inflammatory drug, by replacing its 3-fluoro-4-phenyl-phenyl moiety. nih.govchemrxiv.org This application highlights the potential of fluoro-BCPs to generate novel intellectual property and develop drug candidates with improved ADME (absorption, distribution, metabolism, and excretion) profiles. chemrxiv.org
Furthermore, research into aryl-BCPs, including fluorophenyl-substituted variants, explores how electronic effects are transmitted through the rigid BCP cage. researchgate.net This is crucial for designing molecules where the BCP acts not just as a spacer, but as an active component that influences the electronic environment of attached functional groups, thereby maintaining or enhancing interactions with biological targets. The synthesis of BCPs bearing various substituted phenyl rings, including those with fluorine, confirms the feasibility of creating a wide range of these valuable building blocks. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
1-(3-fluorophenyl)bicyclo[1.1.1]pentane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F/c12-10-3-1-2-9(4-10)11-5-8(6-11)7-11/h1-4,8H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBMDYGEJPCRLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Bicyclo 1.1.1 Pentane Derivatives, with Emphasis on 1 3 Fluorophenyl Bicyclo 1.1.1 Pentane
Synthetic Strategies Originating from [1.1.1]Propellane
The exceptional reactivity of the central C1–C3 bond in [1.1.1]propellane, a consequence of its 66.6 kcal mol⁻¹ of strain energy, makes it the primary precursor for a wide array of BCP derivatives. nih.govacs.orgccspublishing.org.cn Cleavage of this bond can be initiated by radical or ionic species, providing versatile entry points to functionalized BCP scaffolds. nih.govccspublishing.org.cn
Radical Addition Reactions to [1.1.1]Propellane
Radical addition represents one of the most common and efficient strategies for the functionalization of [1.1.1]propellane. nih.govacs.orgccspublishing.org.cn These reactions proceed under mild conditions and exhibit high functional group tolerance, making them suitable for complex molecule synthesis. nih.gov The process involves the addition of a carbon- or heteroatom-centered radical to the central bond of propellane, generating a kinetically stable bicyclo[1.1.1]pent-1-yl radical intermediate. acs.orgccspublishing.org.cn This intermediate can then be trapped to form mono- or di-substituted BCPs. nih.gov
A variety of radical precursors, including alkyl halides, carboxylic acids, and hydrazyl reagents, have been successfully employed. acs.orgacs.orgccspublishing.org.cnnih.gov For instance, the use of triethylborane (B153662) can initiate the addition of alkyl iodides and bromides to [1.1.1]propellane, demonstrating excellent functional group compatibility. acs.orgedandersonchem.org
Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under exceptionally mild conditions, overcoming limitations of harsher, traditional methods. acs.orgacs.org This approach has been successfully applied to the synthesis of BCPs, enabling the addition of radicals that were previously challenging to generate, such as (hetero)aryl radicals from the corresponding halides. ccspublishing.org.cnacs.org The photoredox-catalyzed atom transfer radical addition (ATRA) of organic halides to [1.1.1]propellane represents the first use of this catalysis for C-C σ-bond functionalization. acs.org
Dual catalytic systems, combining photoredox catalysis with transition metals like nickel or copper, have further expanded the scope of BCP synthesis. ccspublishing.org.cnacs.orgrsc.org These methods allow for three-component couplings, where a radical is generated photocatalytically, adds to propellane, and the resulting BCP radical is trapped in a transition metal-catalyzed cross-coupling cycle. ccspublishing.org.cnacs.org This strategy enables the one-step synthesis of complex, disubstituted BCPs, including those bearing aryl groups. acs.org For example, a nickel/photoredox dual catalysis system has been developed for the dicarbofunctionalization of [1.1.1]propellane to produce versatile BCP-aryl derivatives and BCP ketones. acs.orgrsc.org
| Radical Precursor | Catalyst System | Product Type | Key Features | Reference |
|---|---|---|---|---|
| (Hetero)aryl Iodides | fac-Ir(ppy)₃ | (Hetero)arylated BCP-Iodides | First photoredox functionalization of a C-C σ-bond; broad scope. | ccspublishing.org.cnacs.org |
| Alkyl Halides, Aryl Halides | Nickel/Photoredox | 1-Alkyl-3-aryl-BCPs | One-step, three-component reaction forming two C-C bonds. | acs.org |
| Acyl Chlorides, Aryl Iodides | Nickel/Photoredox | Unsymmetrical 1,3-disubstituted BCP ketones | Direct synthesis of BCP ketones, avoiding multi-step sequences. | rsc.org |
| Alkyl Iodides, Alkenes | Photoredox | Complex, functionalized BCPs | Cascade atom transfer radical addition (CATRA); operationally simple. | chemrxiv.org |
Multi-component reactions provide a highly efficient route to structurally diverse BCPs by forming multiple bonds in a single operation. acs.orgacs.orgchemrxiv.org These strategies often leverage the radical reactivity of [1.1.1]propellane. An iron(II)-catalyzed multicomponent carboamination, for example, uses a hydrazyl reagent as a radical precursor and di-tert-butyl azodicarboxylate as a radical acceptor to generate multifunctionalized BCPs. acs.orgccspublishing.org.cn
Another approach involves a transition-metal-free, three-component reaction where radicals derived from carboxylic acids or organohalides add to [1.1.1]propellane, and the resulting BCP radical is trapped by a borylating agent to yield synthetically versatile BCP boronates. nih.gov Dual photoredox/copper catalysis has also enabled the three-component radical coupling of [1.1.1]propellane to synthesize diverse BCP derivatives in very short reaction times. ccspublishing.org.cn These methods are attractive for building molecular complexity rapidly from simple precursors. chemrxiv.org
Anionic Addition Reactions to [1.1.1]Propellane
While radical additions are more common, the cleavage of [1.1.1]propellane's central bond can also be achieved through anionic addition. nih.govacs.org This pathway typically involves highly reactive organometallic reagents, such as Grignard reagents or organolithiums, and may require heating. nih.govacs.org The addition of an anion generates a BCP-carbanion intermediate, which can be trapped by an electrophile or quenched with a proton source. nih.govnih.gov
The addition of aryl Grignard reagents, followed by transmetalation with ZnCl₂ and subsequent cross-coupling, is an established method for preparing 1,3-diaryl-BCPs. nih.govrsc.org More recently, milder methods have been developed. For instance, 2-azaallyl anions, generated from N-benzyl ketimines, add to [1.1.1]propellane at room temperature. acs.orgnih.govrsc.orgrhhz.net The resulting BCP carbanion can be trapped with electrophiles like pinacol (B44631) boronate, affording versatile BCP building blocks. nih.govrsc.org This trapping strategy circumvents issues associated with the direct use of BCP-Grignard reagents in some catalytic systems. bris.ac.ukacs.org
Stereoselective Synthesis of Chiral BCPs from [1.1.1]Propellane
The development of methods for the enantioselective synthesis of chiral BCPs is crucial for their application in drug discovery. acs.orgnih.gov Most strategies involve the direct asymmetric functionalization of [1.1.1]propellane or the post-functionalization of a pre-formed BCP derivative. rsc.org
One successful approach is a multicomponent, iridium-catalyzed asymmetric allylic substitution. bris.ac.ukrsc.org In this reaction, a BCP-Grignard reagent is formed in situ, transmetalated to zinc, and then reacted with an allylic carbonate in the presence of a chiral iridium/phosphoramidite catalyst to yield α-chiral BCPs with high enantioselectivity. bris.ac.ukacs.orgrsc.org A transition-metal-free alternative utilizes a chiral N-heterocyclic carbene (NHC) to catalyze the asymmetric allylic substitution of the in situ-formed BCP-Grignard reagent. acs.orgnih.gov Dual catalysis, combining photoredox and organocatalysis, has also been employed for the direct asymmetric synthesis of α-chiral BCPs from aldehydes and [1.1.1]propellane. nih.gov
Synthetic Strategies Utilizing Bicyclo[1.1.0]butanes
An alternative to [1.1.1]propellane-based syntheses is the use of bicyclo[1.1.0]butanes (BCBs) as precursors. edandersonchem.orgnih.gov BCBs are also highly strained hydrocarbons that can undergo strain-release reactions to form larger ring systems. nih.govrsc.org The formal insertion of a carbene into the C1–C3 bond of a 1,3-disubstituted BCB provides a direct route to the BCP core. nih.gov
This strategy is particularly valuable as it avoids the need to handle the challenging [1.1.1]propellane. chemrxiv.org For example, the addition of difluorocarbene (:CF₂), generated from CF₃TMS/NaI, to aryl-substituted BCBs yields gem-difluorinated BCPs. chemrxiv.org Similarly, dibromocarbene adds to BCBs to afford 2,2-dibromo BCPs, which are versatile intermediates for further functionalization. chemrxiv.org Access to diversely substituted BCBs has been improved through methods like directed bridgehead metalation and palladium-catalyzed cross-coupling, enhancing the utility of this approach for preparing a wide range of BCP derivatives. nih.govnih.gov
| Precursor | General Reaction Type | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| [1.1.1]Propellane | Radical or Anionic Addition | Most common and versatile precursor; wide range of functionalization methods (photoredox, multi-component). | Operationally challenging to synthesize and handle. | nih.govacs.org |
| Bicyclo[1.1.0]butane | Carbene Insertion | Avoids the use of [1.1.1]propellane; allows access to bridge-substituted BCPs. | Access to substituted BCBs can be challenging; may require radical dehalogenation steps. | nih.govchemrxiv.org |
Carbene Insertion Reactions for BCP Framework Construction
One of the most practical and scalable methods for constructing the bicyclo[1.1.1]pentane framework involves the insertion of a carbene into the central C1-C3 bond of a bicyclo[1.1.0]butane (BCB) intermediate. nih.govchemrxiv.org This strategy has proven effective for creating a variety of substituted BCPs. The reaction typically involves the generation of a carbene which then adds across the highly strained central bond of the BCB. nih.govacs.org
Historically, the addition of dihalocarbenes, such as dichlorocarbene (B158193) (:CCl₂) and dibromocarbene (:CBr₂), to bicyclo[1.1.0]butanes has been utilized. nih.govchemrxiv.org While this method does produce the BCP core, it often results in the formation of diene byproducts. chemrxiv.org More recent advancements have focused on improving the selectivity and scope of these insertion reactions. For instance, the use of difluorocarbene (:CF₂) has been shown to favor the formation of the desired bicyclo[1.1.1]pentane product over isomeric dienes. chemrxiv.org
Furthermore, the development of catalytic metal carbene insertion reactions represents a significant step forward. chemrxiv.org Researchers have demonstrated that using triftosylhydrazones as stable carbene precursors, in conjunction with metal catalysts, enables the direct insertion into the C-C bond of BCBs. chemrxiv.org This approach circumvents the need for the highly reactive and challenging-to-handle [1.1.1]propellane and accommodates a wide range of substituted BCB esters and triftosylhydrazones, yielding valuable 1,2,3-trisubstituted BCPs. chemrxiv.org Computational studies support a stepwise metal carbene addition mechanism into the C–C bond of the bicyclo[1.1.0]butane. chemrxiv.org
Another innovative approach involves a sequence of two distinct carbene reactions. acs.org This process starts with a dirhodium-catalyzed intramolecular cyclopropanation to form a bicyclo[1.1.0]butane, followed by a photoinduced formation of a triplet carbene that adds across the strained central bond of the BCB. acs.orgchemrxiv.org This sequential functionalization provides rapid access to novel 2-substituted BCPs. acs.org
Targeted Synthesis of Fluorinated BCPs
The incorporation of fluorine into drug candidates is a common strategy to modulate properties such as metabolic stability, lipophilicity, and binding affinity. Consequently, the development of methods for the synthesis of fluorinated BCPs has been a major research focus.
After over two decades of research, a practical and scalable method for producing fluoro-substituted bicyclo[1.1.1]pentanes (F-BCPs) has been established. nih.govnih.gov A key breakthrough involves the reaction of aryl-substituted bicyclo[1.1.0]butanes with a source of monofluorocarbene (:CHF). chemrxiv.org A highly effective protocol uses bromofluoromethane (B51070) (CHFBr₂) as the carbene precursor. researchgate.net
The synthesis can be performed on a large scale. For example, a key bicyclo[1.1.0]butane intermediate can be prepared in high yield (80%) via cyclization of a chloro-ketoester precursor using sodium bis(trimethylsilyl)amide (NaHMDS). chemrxiv.org The subsequent reaction with CHFBr₂ under optimized conditions can yield over 20 grams of the desired fluorinated BCP product in a single run. chemrxiv.orgresearchgate.net This scalability is crucial for the application of F-BCPs in drug discovery programs. nih.gov The scope of this reaction has been demonstrated with various substituents on the phenyl ring of the bicyclo[1.1.0]butane starting material, including methyl, fluorine, and trifluoromethyl groups. chemrxiv.orgresearchgate.net
| Starting Bicyclo[1.1.0]butane Substituent | Product | Yield |
|---|---|---|
| Phenyl | 1-Bromo-1-fluoro-3-phenyl-bicyclo[1.1.1]pentane derivative | 71% |
| 4-Methylphenyl | Corresponding 4-methylphenyl F-BCP derivative | 69% |
| 4-Fluorophenyl | Corresponding 4-fluorophenyl F-BCP derivative | 50% |
| 3,5-bis(Trifluoromethyl)phenyl | Corresponding 3,5-bis(trifluoromethyl)phenyl F-BCP derivative | 56% |
The selective synthesis of fluorinated BCP analogues has been a long-standing challenge. acs.orgchemrxiv.org Early attempts at direct fluorination often resulted in complex mixtures of polyfluorinated compounds. nih.gov The monofluorocarbene insertion method provides a high degree of selectivity, installing a single fluorine atom onto the bridge of the newly formed BCP framework. chemrxiv.org
Similarly, a selective synthesis of 2,2-difluorobicyclo[1.1.1]pentane analogues has been achieved through the insertion of difluorocarbene into bicyclo[1.1.0]butanes. acs.orgchemrxiv.org This reaction proceeds by using (trifluoromethyl)trimethylsilane (B129416) (CF₃TMS) and sodium iodide (NaI) to generate the difluorocarbene in situ. chemrxiv.org The electrophilic nature of the difluorocarbene appears to be critical, switching the reactivity of the bicyclo[1.1.0]butane to favor the formation of the BCP core. chemrxiv.org The presence of an electron-donating aryl or vinyl group on the bicyclo[1.1.0]butane core is crucial for the success of this transformation. chemrxiv.org This methodology enables the selective synthesis of "ortho/meta-substituted" BCPs, providing access to novel chemical space for medicinal chemistry. acs.org
The reaction of [1.1.1]propellane, a highly strained hydrocarbon, with organometallic reagents derived from aryl halides is a cornerstone of BCP synthesis. nih.govresearchgate.net This method allows for the direct installation of an aryl group at a bridgehead position of the BCP core. The synthesis of 1-(3-fluorophenyl)bicyclo[1.1.1]pentane can be achieved through this route.
The process typically begins with the formation of an organometallic reagent, such as a Grignard reagent (3-fluorophenylmagnesium bromide) or an organolithium species, from a corresponding aryl halide (e.g., 1-bromo-3-fluorobenzene). This nucleophilic reagent then adds across the central C1-C3 bond of [1.1.1]propellane. researchgate.net The resulting bicyclo[1.1.1]pentyl anion or organometallic intermediate can be quenched with a proton source to yield the monosubstituted product, this compound. nih.gov Alternatively, the intermediate can be transmetalated (e.g., with ZnCl₂) and used in subsequent cross-coupling reactions to generate 1,3-disubstituted BCPs. researchgate.net
Photoredox catalysis has also emerged as a powerful tool for this transformation. Atom transfer radical addition (ATRA) reactions using an iridium photocatalyst can effectively couple aryl halides with [1.1.1]propellane under mild conditions with high functional group tolerance. acs.org More recently, a catalyst- and initiator-free method using visible light has been developed for the reaction between alkyl or aryl iodides and propellane, offering a highly scalable and clean route to BCP iodides which can be further functionalized. nih.gov
Development of Versatile BCP Building Blocks and Intermediates
To facilitate the broader adoption of BCPs in medicinal chemistry, the development of stable and versatile building blocks is essential. These intermediates allow for the late-stage introduction of the BCP motif into complex molecules.
Among the most useful synthetic intermediates, aldehydes are highly valued for their versatility in organic synthesis. researchgate.net The development of a simple, one-pot procedure to synthesize 3-aryl-bicyclo[1.1.1]pentane-1-carbaldehydes from aryl halides and [1.1.1]propellane has provided a crucial class of building blocks. nih.govacs.org
The synthesis involves the initial addition of an aryl radical or anion (generated from the aryl halide) to [1.1.1]propellane. The resulting BCP radical or anion is then trapped with carbon monoxide, followed by reduction or hydrolysis during workup to yield the stable aldehyde. This one-pot procedure makes various BCP aldehyde molecules readily accessible. researchgate.net For instance, 3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carbaldehyde has been synthesized in a 62% yield using this methodology. acs.org These stable, often crystalline intermediates can be used in a wide array of subsequent chemical transformations to build more complex molecules, showcasing their utility as versatile building blocks. researchgate.netnih.gov
| Aryl Substituent | Compound Name | Yield | Physical State |
|---|---|---|---|
| p-Tolyl | 3-(p-Tolyl)bicyclo[1.1.1]pentane-1-carbaldehyde | 82% | White Solid |
| 4-Fluorophenyl | 3-(4-Fluorophenyl)bicyclo[1.1.1]pentane-1-carbaldehyde | 62% | White Solid |
| 4-Methoxyphenyl | 3-(4-Methoxyphenyl)bicyclo[1.1.1]pentane-1-carbaldehyde | 84% | White Solid |
BCP Boronates and their Synthetic Utility
Bicyclo[1.1.1]pentane boronates are versatile intermediates that provide a gateway to a wide array of functionalized BCPs. A common strategy for their synthesis involves the reaction of a BCP Grignard reagent with a boronic ester. This approach has been expanded upon to create highly substituted BCPs through a 1,2-metalate rearrangement of the resulting BCP-boronate complexes. nih.gov This method allows for the modular synthesis of diverse and highly substituted BCPs with multiple points for further functionalization. nih.gov
Another innovative approach is a single-step, transition-metal-free, multi-component reaction to produce synthetically versatile BCP boronates. researchgate.net Furthermore, the reaction of BCP iodides with t-BuLi followed by trapping with isopropoxyboronate pinacol ester (iPrO)Bpin yields BCP boron pinacolates. nih.gov These boronates can be readily converted to trifluoroborates by treatment with potassium fluoride. nih.gov The synthetic utility of BCP boronates is vast, as they can be oxidized to alcohols or used in cross-coupling reactions to introduce various substituents. nih.govrsc.org
Table 1: Synthetic Routes to BCP Boronates
| Starting Material | Reagents | Product | Key Features |
|---|---|---|---|
| BCP Grignard Reagent | Boronic Ester | BCP Boronate Complex | Allows for 1,2-metalate rearrangement and further functionalization. nih.gov |
BCP Ketones and other Carbonyl-Functionalized Derivatives
Several methodologies have been developed for the synthesis of BCP ketones and other carbonyl-containing derivatives. A general and mild method involves the radical acylation of [1.1.1]propellane with aldehydes, providing direct access to BCP ketones with a broad substrate scope. researchgate.netnih.gov This protocol has been shown to be useful for the late-stage modification of bioactive molecules. researchgate.net Another approach utilizes a visible light-induced, metal-free reaction between aldehydes and [1.1.1]propellane, with tert-butyl hydrogen peroxide (TBHP) acting as a hydrogen transfer agent to generate acyl radicals. keaipublishing.com This method is characterized by its mild reaction conditions and tolerance of oxidation-sensitive functional groups. keaipublishing.com
Friedel-Crafts acylation of aromatic and heteroaromatic hydrocarbons with bicyclo[1.1.1]pentane-1-carbonyl chloride, derived from the corresponding carboxylic acid, provides an inexpensive and scalable route to BCP ketones. Furthermore, a large-scale synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid has been achieved through a flow photochemical reaction between propellane and diacetyl, followed by a haloform reaction. nih.govacs.org This diacid serves as a key precursor for various carbonyl-functionalized BCPs. nih.govacs.org
Table 2: Selected Methods for the Synthesis of BCP Ketones
| Method | Starting Materials | Key Reagents/Conditions | Product | Advantages |
|---|---|---|---|---|
| Radical Acylation | [1.1.1]Propellane, Aldehyde | Radical Initiator | BCP Ketone | Mild conditions, broad scope. researchgate.netnih.gov |
| Photocatalytic Acylation | [1.1.1]Propellane, Aldehyde | TBHP, Blue Light | BCP Ketone | Metal-free, room temperature. keaipublishing.com |
| Friedel-Crafts Acylation | Aromatic Hydrocarbon, BCP-1-carbonyl chloride | Lewis Acid (e.g., AlCl3) | Aryl BCP Ketone | Inexpensive, scalable. |
| From Dicarboxylic Acid | Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | Further transformations | Various Carbonyl Derivatives | Access to diverse functional groups. nih.govacs.org |
Nitrogen-containing BCP Derivatives (e.g., Amines, Azides)
Nitrogen-substituted BCPs are prominent motifs in drug discovery. liverpool.ac.uk A significant challenge in their synthesis has been the facile decomposition of BCP cations under electrophilic conditions. liverpool.ac.ukresearchgate.net However, a method involving the electrophilic activation of [1.1.1]propellane within a halogen bond complex has been developed, enabling its reaction with electron-neutral nucleophiles like anilines and azoles. liverpool.ac.uk
The synthesis of 1-azidobicyclo[1.1.1]pentanes can be achieved through a copper-catalyzed diazo transfer reaction from the corresponding amines using imidazole-1-sulfonyl azide (B81097). researchgate.net A novel, metal-free approach involves the azidoheteroarylation of [1.1.1]propellane, where an azido (B1232118) radical is generated from phenyliodine(III) diacetate (PIDA) and trimethylsilyl (B98337) azide (TMSN3). rsc.org This radical adds to [1.1.1]propellane, and the resulting carbon-centered radical reacts with a heterocycle. rsc.org Additionally, a scalable route to bicyclo[1.1.1]pentan-1-amine has been developed through the reduction of 1-azido-3-iodobicyclo[1.1.1]pentane. acs.org
Table 3: Synthetic Routes to Nitrogen-Containing BCPs
| Target Derivative | Starting Material | Key Reagents/Conditions | Key Features |
|---|---|---|---|
| BCP Amines/Azoles | [1.1.1]Propellane | Halogen Bond Donor, Aniline/Azole | Electrophilic activation of propellane. liverpool.ac.uk |
| BCP Azides | BCP Amine | Imidazole-1-sulfonyl azide, Cu catalyst | Diazo transfer reaction. researchgate.net |
| 1-Azido-3-heteroaryl BCPs | [1.1.1]Propellane | PIDA, TMSN3, Heterocycle | Metal-free azidoheteroarylation. rsc.org |
| Bicyclo[1.1.1]pentan-1-amine | 1-Azido-3-iodobicyclo[1.1.1]pentane | Reducing Agent | Scalable reduction of a versatile intermediate. acs.org |
Halogenated BCP Intermediates (e.g., 1,3-Diiodobicyclo[1.1.1]pentane)
Halogenated BCPs are crucial intermediates for further functionalization. A general and highly scalable method for the synthesis of BCP iodides involves the light-enabled reaction between alkyl iodides and [1.1.1]propellane. nih.gov This reaction can be performed in flow and does not require any catalysts, initiators, or additives, often yielding products of high purity that can be used directly in subsequent steps. nih.gov
1,3-Diiodobicyclo[1.1.1]pentane (DIBCP) is a stable, crystalline solid that serves as a valuable precursor for various BCP derivatives, offering an alternative to the use of the unstable [1.1.1]propellane. nih.gov Nucleophilic substitution reactions on DIBCP with various nucleophiles, including pyridines, quinolines, isoquinolines, and pyrazoles, provide a straightforward route to the corresponding BCP salts. nih.govresearchgate.netacs.org This method has been shown to have a broad substrate scope and good to excellent yields. researchgate.net
Table 4: Synthesis and Utility of Halogenated BCPs
| Compound | Synthetic Method | Key Features | Synthetic Utility |
|---|---|---|---|
| BCP Iodides | Light-enabled reaction of alkyl iodides and [1.1.1]propellane | Scalable, catalyst-free, high purity. nih.gov | Precursors for BCP boronates, alcohols, and other functionalized derivatives. nih.gov |
| 1,3-Diiodobicyclo[1.1.1]pentane (DIBCP) | From [1.1.1]propellane | Stable, crystalline solid. nih.gov | Precursor for nucleophilic substitution reactions to form BCP salts. nih.govresearchgate.netacs.org |
Large-Scale Preparations and Process Optimization for BCP Synthesis
The increasing demand for BCP-containing compounds in drug discovery has driven efforts to develop large-scale and efficient synthetic processes. A continuous flow process for the on-demand generation of [1.1.1]propellane has been established, allowing for its direct derivatization into various BCP species in gram quantities. vapourtec.com
A significant advancement in large-scale synthesis is the light-enabled reaction of alkyl iodides with [1.1.1]propellane, which can produce BCP iodides on a kilogram scale. nih.gov This flow chemistry approach is clean and efficient, often eliminating the need for purification of the product. nih.gov Another notable large-scale synthesis is the preparation of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. nih.govacs.orgnih.gov This process utilizes a flow photochemical reaction to construct the BCP core on a kilogram scale within a day, followed by a batch haloform reaction to yield the diacid in multigram amounts. nih.govacs.orgnih.gov These optimized, large-scale preparations are crucial for making BCP building blocks readily available for medicinal chemistry applications. nih.govacs.orgnih.gov
Table 5: Large-Scale Synthesis of BCP Derivatives
| Product | Methodology | Scale | Key Advantages |
|---|---|---|---|
| [1.1.1]Propellane solution | Continuous flow generation | Gram quantities | On-demand synthesis, direct derivatization. vapourtec.com |
| BCP Iodides | Light-enabled flow reaction of alkyl iodides and [1.1.1]propellane | Milligram to kilogram | Scalable, catalyst-free, high purity. nih.gov |
| Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | Flow photochemical reaction followed by batch haloform reaction | Kilogram scale for core, multigram for diacid | Rapid production of a key building block. nih.govacs.orgnih.gov |
Reactivity and Functionalization of Bicyclo 1.1.1 Pentane Frameworks, with Implications for Substituted Analogs Like 1 3 Fluorophenyl Bicyclo 1.1.1 Pentane
General Reactivity Considerations of the Strained BCP Core
The BCP framework is characterized by a significant degree of ring strain, estimated to be around 66.6 kcal/mol. nih.govacs.org This high strain energy originates from the distortion of bond angles and lengths within its bicyclic structure. Despite this inherent strain, the BCP core is generally kinetically inert and robust, showing resistance to metabolic degradation and ring-opening reactions under many conditions. nih.govacs.org
The reactivity of BCPs is often accessed through its precursor, [1.1.1]propellane, which readily reacts with radicals and anions in strain-release additions to form bridgehead-substituted BCPs. nih.govacs.org However, direct functionalization of the BCP framework itself, particularly its C–H bonds, presents a more versatile strategy for creating complex derivatives. The primary challenge in direct functionalization lies in controlling the regioselectivity between the two bridgehead (tertiary) C–H bonds and the three bridge (secondary) C–H bonds, while avoiding unwanted ring fragmentation. nsf.gov
C-H Functionalization of BCPs
Direct C–H functionalization offers an efficient route to modify the BCP scaffold without pre-installed functional groups. nih.gov Significant progress has been made in developing selective methods to target the different C–H bonds within the BCP core.
The bridgehead positions of BCPs are tertiary carbons, and their C–H bonds can be selectively functionalized. While the functionalization of a bridgehead C–H bond has been a challenge, rhodium-catalyzed reactions have provided a solution. nih.govacs.org These reactions often employ donor/acceptor carbenes to achieve enantioselective C–H functionalization at the bridgehead position. nih.govacs.org This approach has proven effective for creating chiral, substituted BCPs while maintaining the integrity of the strained carbocyclic framework. nsf.govberkeley.eduspringernature.com
Functionalization of the three equivalent secondary C–H bonds on the bridges of the BCP core has been historically challenging due to their high bond dissociation energies. nih.gov These positions are less reactive than the bridgehead sites. However, recent advancements have enabled the direct functionalization of these strong C–H bonds. researchgate.net Strategies often involve radical-mediated C–H abstraction under mild conditions, which allows for the installation of functional handles like bromine atoms. nih.gov These intermediates can then undergo further transformations. Additionally, palladium-mediated directed C–H functionalization has been explored to achieve diversification at the C(2) position. nih.gov
Carbene insertion into C–H bonds is a powerful method for forming new carbon-carbon bonds at unfunctionalized sites. chemtube3d.comwikipedia.org In the context of BCPs, this strategy has been successfully applied for selective functionalization. Dirhodium tetracarboxylate catalysts are particularly effective in mediating the intermolecular insertion of donor/acceptor carbenes, generated from precursors like aryldiazoacetates, into the C–H bonds of the BCP scaffold. nsf.govspringernature.com
Research has demonstrated remarkable selectivity for the tertiary C–H bond at the bridgehead position. springernature.com For instance, using a chiral dirhodium complex like Rh₂(S-TCPTAD)₄, C–H functionalization occurs exclusively at the tertiary site with high yields and enantioselectivity, without any observed insertion into the secondary C–H bonds or ring fragmentation. nsf.govspringernature.com
| Catalyst | Carbene Precursor | Site of Functionalization | Selectivity | Reference |
| Rh₂(TCPTAD)₄ | Aryldiazoacetates | Bridgehead (Tertiary C-H) | High regioselectivity and enantioselectivity | nsf.gov |
| Dirhodium Tetraacetate | Ethyl Diazoacetate | General (less selective for simple alkanes) | Prefers secondary over primary C-H | wikipedia.org |
Transition metal-catalyzed C–H activation provides a versatile platform for introducing a range of functional groups onto the BCP core. nih.govnih.gov A notable example is the iridium-catalyzed borylation of the bridgehead tertiary C–H bonds. nih.govchemrxiv.org This method allows for the synthesis of BCPs bearing boronic ester groups, which are valuable synthetic intermediates. researchgate.net
The reaction is highly selective for the bridgehead tertiary C–H bond over unactivated primary and secondary C–H bonds and is compatible with a wide array of functional groups. nih.govchemrxiv.orgresearchgate.net The resulting BCP-boronic esters can be used in numerous subsequent reactions, such as cross-coupling, to form 1,3-disubstituted BCP derivatives. nih.gov
| Catalyst System | Reagent | Site of Functionalization | Product | Reference |
| Iridium complex with 2-methylphenanthroline ligand | B₂pin₂ | Bridgehead (Tertiary C-H) | Bridgehead boronic ester | nih.gov |
| Palladium(II) with pyridine (B92270) N-oxide directing group | Aryl iodides | Bridge (Secondary C-H) | C(2)-arylated BCP | nih.gov |
Postsynthesis Functionalization Strategies for BCP Derivatives
Once a functional group is installed on the BCP core, a variety of postsynthesis modifications can be performed to build molecular complexity. BCP derivatives equipped with halides, boronic esters, or redox-active esters serve as versatile platforms for further elaboration. nih.govacs.org
Common postsynthesis functionalization strategies include:
Cross-Coupling Reactions: BCP-iodides can undergo iron-catalyzed Kumada cross-coupling with Grignard reagents. nih.govacs.org Similarly, bridgehead BCP-organozinc compounds can participate in Negishi cross-coupling reactions. nih.gov The boronic ester groups introduced via iridium-catalyzed borylation are readily transformed through Suzuki-Miyaura cross-coupling.
Click Chemistry: BCPs functionalized with azide (B81097) and iodo groups, such as 1-azido-3-iodobicyclo[1.1.1]pentane, can be used in copper(I)-catalyzed "click" reactions to form triazole-linked structures. acs.orgchemrxiv.orgchemrxiv.org
Programmable Functionalization: Recent strategies allow for the programmable and sequential derivatization of BCPs bearing two different functional handles, such as bis-boronates. nih.govnih.gov This approach enables the selective functionalization of one position while leaving the other intact for subsequent modification, providing access to previously unexplored di- and tri-substituted BCPs. nih.govnih.govresearchgate.net
These diverse functionalization strategies underscore the synthetic versatility of the BCP framework, enabling the targeted synthesis of complex molecules like 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane and its analogs for applications in drug discovery and beyond.
Conversion of Borylated BCPs to Diverse Functional Groups
Borylated BCPs, particularly those bearing a boronic ester (e.g., Bpin) at a bridgehead position, are versatile intermediates that serve as hubs for a wide range of functional group interconversions. nih.govnih.gov An iridium-catalyzed borylation of bridgehead tertiary C–H bonds provides a direct method to access these valuable building blocks. nih.govchemrxiv.org Once formed, the boryl group can be readily transformed into other functionalities, priming the BCP core for further diversification. nih.gov
The boronic esters can be converted into more reactive boron derivatives, such as trifluoroborate salts or boronic acids. nih.gov These intermediates are amenable to a variety of subsequent reactions. For instance, the C–B bond can be replaced with C–C bonds through cross-coupling reactions or 1,2-metallate rearrangements. nih.govnih.gov Furthermore, the boryl group can be converted to C–X bonds, where X is a heteroatom like oxygen or nitrogen, typically through oxidation or aza-1,2-metallate rearrangement processes. nih.gov This versatility allows for the installation of hydroxyl and amino groups, among others, at the bridgehead position.
| Starting Material | Reagent(s) | Functional Group Formed | Reaction Type |
|---|---|---|---|
| BCP-Bpin | KHF₂ | BCP-BF₃K | Conversion to Trifluoroborate |
| BCP-Bpin | NaIO₄ | BCP-B(OH)₂ | Conversion to Boronic Acid |
| BCP-Bpin | NBS, NaOMe; then Ar-Br, Pd catalyst | BCP-Ar | Suzuki-Miyaura Cross-Coupling |
| BCP-Bpin | NaBO₃·4H₂O or Oxone® | BCP-OH | Oxidation |
| BCP-Bpin | NH₂OSO₃H | BCP-NH₂ | Amination |
Derivatization of Alcohol and Carboxylic Acid Functions on BCPs
BCPs functionalized with hydroxyl and carboxyl groups are key building blocks for creating more complex derivatives, including amides, esters, and other medicinally relevant structures. nih.govresearchgate.net Standard organic transformations can be applied to these functional handles to elaborate the BCP core.
Carboxylic acid-substituted BCPs are particularly useful precursors. For example, 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid can undergo a Curtius reaction using diphenylphosphoryl azide ((PhO)₂P(O)N₃) in the presence of triethylamine (B128534) and tert-butanol. This sequence, followed by acidic deprotection of the intermediate Boc-protected amine, yields the corresponding 3-fluoro-BCP-amine hydrochloride salt in good yield. nih.gov Additionally, the carboxylic acid group can be readily converted into amides and esters through standard coupling and esterification procedures. nih.gov
Similarly, alcohol functionalities on the BCP scaffold can be derivatized. For instance, the reduction of a BCP ester using a reducing agent like lithium aluminum hydride (LiAlH₄) smoothly provides the corresponding BCP alcohol. nsf.gov These alcohols can then be used in further synthetic steps, such as conversion to esters or other functional groups. acs.org
| BCP Starting Material | Reagent(s) | BCP Product | Transformation |
|---|---|---|---|
| BCP-COOH | 1. (PhO)₂P(O)N₃, NEt₃, t-BuOH; 2. HCl | BCP-NH₂·HCl | Curtius Reaction |
| BCP-COOH | Amine, Coupling Agent (e.g., HATU) | BCP-CONHR | Amide Formation |
| BCP-COOEt | LiAlH₄ | BCP-CH₂OH | Ester Reduction |
| BCP-COOEt | LiOH | BCP-COOH | Ester Hydrolysis |
Nucleophilic Substitution Reactions on Halogenated BCPs
Halogenated BCPs, especially 1-iodo-3-substituted and 1,3-diiodobicyclo[1.1.1]pentanes, are important substrates for introducing a range of substituents via nucleophilic substitution pathways. evitachem.comsmolecule.com The reactivity of these halogenated BCPs is highly dependent on the nature of the substituent at the other bridgehead and the nucleophile employed. evitachem.com
For example, 1,3-diiodobicyclo[1.1.1]pentane (DIBCP) is significantly more reactive than analogs bearing electron-withdrawing groups like trifluoromethyl. evitachem.com DIBCP undergoes substitution with various nitrogen-based nucleophiles, such as pyridine and N-methylmorpholine, to afford stable BCP-quaternary ammonium (B1175870) salts. evitachem.comsmolecule.com The reaction proceeds under mild conditions and allows for the synthesis of novel bicyclo[1.1.1]pentylpyridinium, quinolinium, and isoquinolinium salts. smolecule.com However, reactions with more reactive nucleophiles like Grignard or organolithium reagents can lead to the formation of [1.1.1]propellane instead of the expected substitution product. evitachem.com In contrast, less reactive halogenated BCPs may require stronger nucleophiles, such as organolithium reagents, to achieve substitution. evitachem.com
| Nucleophile | Solvent | Product Type | Reference |
|---|---|---|---|
| Pyridine | Benzene (B151609) | BCP-Pyridinium Iodide Salt | evitachem.com |
| N-Methylmorpholine | Benzene | BCP-N-Methylmorpholinium Iodide Salt | evitachem.com |
| Quinoline | - | BCP-Quinolinium Salt | smolecule.com |
| MeONa | MeOH | 1-Iodo-3-methoxy-BCP | evitachem.com |
| PhMgBr | Ether | [1.1.1]Propellane | evitachem.com |
Reactivity at the Phenyl Substituent of this compound
While much of the synthetic focus is on the functionalization of the BCP core itself, the aromatic substituent in compounds like this compound can also be a site for chemical modification. However, literature examples of direct functionalization of the phenyl ring after its attachment to the BCP scaffold are less common than methods that install a pre-functionalized aryl group. nih.gov
One documented example of post-installation modification is the oxidation of the phenyl ring. A 1-phenyl-BCP derivative was successfully converted to the corresponding BCP-carboxylic acid via oxidation of the aromatic ring using sodium periodate (B1199274) (NaIO₄) with a catalytic amount of ruthenium(III) chloride (RuCl₃). nih.gov This demonstrates that the phenyl ring remains susceptible to harsh oxidative conditions even when attached to the BCP cage.
More frequently, synthetic strategies involve the coupling of a BCP precursor (e.g., a BCP-Grignard or BCP-boronic ester) with an already substituted aryl halide. nih.gov The tolerance of a wide array of functional groups on the aryl partner in these cross-coupling reactions indicates that it is often more practical to introduce desired functionality onto the phenyl ring prior to its attachment to the BCP moiety.
Influence of Fluorine on BCP Reactivity and Selectivity in Functionalization
The incorporation of fluorine into the BCP framework, such as at a bridgehead position, significantly alters the electronic properties and reactivity of the molecule and its neighboring functional groups. nih.gov This is a deliberate strategy often used in medicinal chemistry to fine-tune a molecule's physicochemical characteristics. nih.gov
Experimental measurements have quantified the electronic influence of a bridgehead fluorine atom. The acidity of a BCP-carboxylic acid increases substantially upon fluorination; the pKa of bicyclo[1.1.1]pentane-1-carboxylic acid is 4.2, whereas the pKa of its 3-fluoro analog is 3.5. nih.gov Conversely, the basicity of a BCP-amine is reduced by more than an order of magnitude upon fluorination, with the pKa of the amine hydrochloride dropping from 8.2 to 6.5. nih.gov
Fluorination also impacts properties like lipophilicity. The calculated logP (clogP) value for a model phenyl-BCP compound was 3.5, while the value for its fluoro-BCP analog was slightly lower at 3.3, indicating a minor decrease in lipophilicity upon fluorination of the BCP core. nih.gov This demonstrates that fluorine substitution provides a powerful tool to modulate the fundamental properties of the BCP scaffold, thereby influencing its reactivity and potential biological interactions.
| Property | Non-Fluorinated BCP Compound | Value | Fluorinated BCP Compound | Value | Reference |
|---|---|---|---|---|---|
| Acidity (pKa) | BCP-COOH | 4.2 | F-BCP-COOH | 3.5 | nih.gov |
| Basicity (pKa of conjugate acid) | BCP-NH₂·HCl | 8.2 | F-BCP-NH₂·HCl | 6.5 | nih.gov |
| Lipophilicity (clogP) | Ph-BCP-Ester | 3.5 | Ph-F-BCP-Ester | 3.3 | nih.gov |
Computational and Theoretical Investigations of Bicyclo 1.1.1 Pentane Systems and Fluorinated Analogs
Quantum Chemical Calculations of BCP Core Structure and Bonding
Quantum chemical calculations have been pivotal in elucidating the intricate nature of the bonding within the highly strained BCP core. These studies help rationalize its surprising kinetic stability and its behavior in chemical reactions.
The geometry of the BCP core forces its carbon atoms into unusual hybridization states, which significantly influences the strength of their associated C-H bonds. The bridgehead carbon atoms are highly pyramidalized, deviating substantially from the ideal tetrahedral geometry of a typical sp³ carbon. This structural feature leads to increased p-character in the exocyclic orbitals forming the C-C bonds of the cage.
Conversely, the orbitals contributing to the external C-H or C-substituent bonds have a higher degree of s-character. Generally, a higher s-character in an orbital leads to a shorter and stronger bond because s-orbitals are closer to the nucleus than p-orbitals. chemistrysteps.commasterorganicchemistry.comreddit.comwikipedia.org This principle explains the high bond dissociation energies (BDEs) observed in the BCP system. Computational studies have estimated the BDE of the methylene (B1212753) (C2) C-H bonds to be particularly high, around 106 kcal/mol, making direct functionalization at this position a significant synthetic challenge. nih.gov The tertiary C-H bond at the bridgehead position is also strong, though functionalization at this site is often more synthetically accessible. springernature.com Computational studies have been employed to understand the site-selectivity of C-H functionalization reactions, revealing that the choice of catalyst can selectively target the tertiary C-H bond without fragmentation of the strained carbocyclic framework. springernature.comresearchgate.net
| Bond Type | Hybridization (Approx.) | Property | Value |
| Bridge C-H | > 25% s-character | Bond Dissociation Energy | High |
| Bridgehead C-H | > 25% s-character | Bond Dissociation Energy | High |
| Methylene C-H | High s-character | Bond Dissociation Energy | ~106 kcal/mol nih.gov |
The BCP framework is characterized by significant ring strain, a consequence of its rigid, cage-like structure which enforces eclipsed conformations and distorted bond angles. Despite this high strain, the molecule is kinetically stable. nih.gov Computational analyses have quantified the total strain energy of the BCP core to be approximately 66 kcal/mol. nih.govacs.org This high strain is a key driving force for many of the reactions that form BCPs, particularly those involving the ring-opening of [1.1.1]propellane. rsc.org However, only a fraction of this strain is thought to be released upon cleavage of the inter-bridgehead C1–C3 bond of propellane. rsc.org
| Compound | Strain Energy (kcal/mol) |
| Bicyclo[1.1.1]pentane | 66.6 nih.govacs.org |
| [1.1.1]Propellane | ~100 rsc.org |
| Cyclopropane | 27.5 |
Mechanistic Studies of BCP Formation and Functionalization Reactions
Theoretical studies have been crucial in mapping out the reaction pathways for the synthesis and subsequent functionalization of BCPs. These investigations provide a molecular-level understanding of the reaction mechanisms, intermediates, and transition states.
Computational methods are frequently used to predict and explain the regioselectivity of BCP functionalization reactions. arxiv.org For instance, in the functionalization of BCPs with multiple potential reaction sites, such as BCP bis-boronates, computational studies have shed light on the differentiated reactivities of the boronate groups at the bridge (C2) and bridgehead (C3) positions. nih.gov These studies help in designing strategies for the selective and sequential functionalization of the BCP core. nih.gov
Furthermore, theoretical calculations have been instrumental in understanding the high regioselectivity observed in certain C-H functionalization reactions. For dirhodium-catalyzed carbene insertions, computational studies revealed why the reaction occurs exclusively at the tertiary (bridgehead) C-H bond over the more abundant secondary (bridge) C-H bonds. springernature.com The analysis showed that the transition state leading to tertiary functionalization is electronically favored. springernature.com Similarly, computational analysis has been used to show the importance of aryl substituents in stabilizing diradical intermediates during certain BCP formation reactions, which is crucial for achieving the desired product. acs.orgchemrxiv.org
The analysis of transition state (TS) structures and energies is a cornerstone of computational mechanistic studies. For reactions involving BCPs, TS analysis provides critical insights into reaction barriers and selectivity. In the context of radical and anionic additions to [1.1.1]propellane, it has been proposed that the reactions benefit from transition state stabilization through the delocalization of electron density from the breaking C-C bond onto the bridging carbon atoms. nih.govacs.orgrsc.org
For C-H functionalization reactions, computational studies have characterized the transition states to explain observed selectivities. For example, in a dirhodium-catalyzed C-H insertion, the reaction proceeds through a concerted asynchronous transition state where the developing positive charge at the tertiary carbon is stabilized by delocalization across the entire BCP framework. springernature.com Energy decomposition analysis of transition states has also been used to show how steric interactions can greatly impact the selectivity in coupling reactions involving BCP derivatives. nih.gov These detailed analyses are vital for rationalizing experimental outcomes and for the predictive design of new catalysts and reactions. springernature.com
Theoretical Studies on NMR Parameters of BCPs
Theoretical studies, particularly high-level ab initio and Density Functional Theory (DFT) calculations, have been instrumental in understanding the nuclear magnetic resonance (NMR) parameters of bicyclo[1.1.1]pentane (BCP) systems. These computational methods provide detailed insights into shielding constants (which relate to chemical shifts) and spin-spin coupling constants, which are often challenging to fully resolve experimentally due to the complex, strongly coupled spin systems in these rigid cages. acs.org
Research employing ab initio methods has demonstrated that calculated NMR parameters for the parent bicyclo[1.1.1]pentane and its precursor, [1.1.1]propellane, are in good agreement with available experimental data. rsc.orgresearchgate.net These studies highlight the sensitivity of the calculations to the chosen theoretical model. For instance, shielding constants are found to be primarily dependent on the basis set used, whereas spin-spin coupling constants, especially carbon-carbon couplings, are highly sensitive to the inclusion of electron correlation effects. rsc.orgresearchgate.net
Computational studies on substituted BCPs have explored the transmission of electronic effects through the cage structure. The analysis of trans-cage spin-spin coupling constants, such as in 1-fluoro-bicyclo[1.1.1]pentane, provides insight into electron delocalization and s-hyperconjugative interactions that define experimental trends. scielo.org.ar Such through-space and through-bond interactions are characteristic of the unique electronic structure of the BCP core. More recent computational approaches combine DFT with experimental measurements, for example, to accurately predict ¹⁹F NMR shifts for various fluorinated compounds, which is a powerful tool for identifying and quantifying reaction products and metabolites. nih.gov
Table 1: Key Findings from Theoretical NMR Studies of BCP Systems
| Parameter Studied | Key Finding | Computational Method | Reference |
|---|---|---|---|
| Shielding Constants | Primarily dependent on the basis set size. | Ab initio | rsc.orgresearchgate.net |
| Spin-Spin Coupling | Highly sensitive to electron correlation effects. | Ab initio | rsc.orgresearchgate.net |
| Trans-cage Coupling | Determined by charge transfer and s-hyperconjugative interactions. | NBO Analysis | scielo.org.ar |
Molecular Modeling and Conformational Analysis of BCP-Containing Molecules
Molecular modeling and conformational analysis are critical tools for understanding the three-dimensional structure of molecules and its influence on their properties and biological activity. nih.govresearchgate.net Bicyclo[1.1.1]pentane is of significant interest in this area because it serves as a rigid, three-dimensional scaffold. nih.govacs.org Unlike flexible aliphatic chains, the BCP cage has a well-defined and constrained geometry, which is a desirable trait in rational drug design where it is often used as a bioisostere for a para-substituted phenyl ring. nih.govresearchgate.netnih.gov
For molecules containing a BCP core, such as 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane, the conformational analysis is simplified yet crucial. The BCP cage itself has negligible conformational freedom. Therefore, the analysis primarily focuses on the rotational freedom of the substituents attached to the bridgehead carbons. In the case of this compound, the key conformational variable is the torsion angle defined by the bond connecting the BCP bridgehead carbon to the fluorophenyl ring.
Molecular modeling techniques are used to determine the preferred rotational conformation and the energy barrier to rotation. youtube.com These studies help to understand how the molecule presents its pharmacophoric elements in space, which is essential for predicting its interaction with biological targets like protein binding sites. nih.gov The inherent rigidity of the BCP core ensures that the exit vectors of the substituents are fixed, providing a predictable geometric framework for molecular design. nih.gov
Influence of Fluorine Substitution on Electronic Structure and Reactivity Profiles of BCPs (e.g., this compound)
Fluorine substitution has a profound impact on the electronic structure and reactivity of organic molecules, and BCP systems are no exception. The high electronegativity of the fluorine atom exerts a strong inductive electron-withdrawing effect, which can significantly alter the physicochemical properties of the molecule. nih.gov These electronic effects are effectively transmitted through the rigid BCP ring system. d-nb.info
One of the most direct measures of this electronic influence is the change in the acidity or basicity of nearby functional groups. Experimental studies on fluorinated BCP derivatives have quantified this effect. For example, placing a fluorine atom on the bridgehead of a BCP-carboxylic acid significantly increases its acidity (lowers its pKₐ) compared to the non-fluorinated analog. nih.gov Conversely, the same substitution on a BCP-amine reduces its basicity (lowers the pKₐ of its conjugate acid). nih.gov This effect is even more pronounced in polyfluorinated systems; the pKₐ values of hexafluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid are remarkably low, a result attributed to the combined field effect of the fluorine atoms and an increased s-character of the exocyclic hybrid orbital on the bridgehead carbon. acs.org
In a molecule like this compound, the fluorine atom on the phenyl ring influences the electron density of the aromatic system, affecting its reactivity in, for instance, electrophilic aromatic substitution reactions. The BCP cage itself acts as a unique electronic transmitter.
Table 2: Effect of Bridge-Fluorination on Acidity and Basicity of BCP Derivatives
| Compound Pair | pKₐ (Non-fluorinated) | pKₐ (Fluorinated) | Change in Acidity/Basicity | Reference |
|---|---|---|---|---|
| BCP-Carboxylic Acid | 4.2 | 3.5 | Acidity Increased | nih.gov |
Table 3: Calculated Lipophilicity (clogP) of BCP and Phenyl Analogs
| Compound | Structure | clogP | Reference |
|---|---|---|---|
| 1-Phenyl-bicyclo[1.1.1]pentane | Phenyl-BCP | 3.5 | nih.gov |
| 1-(F-BCP)-Phenyl | F-BCP-Phenyl | 3.3 | nih.gov |
| m-Fluorobiphenyl | F-Phenyl-Phenyl | 4.9 | nih.gov |
These computational and theoretical investigations underscore the unique structural and electronic properties of BCP systems. The ability to computationally predict NMR parameters, analyze conformational preferences, and understand the nuanced effects of fluorine substitution makes these methods indispensable for the rational design and study of molecules like this compound.
Applications in Chemical Biology and Advanced Molecular Design: Structure Activity Relationship Sar Principles and Bioisosteric Applications of Bcps, Including Fluorophenyl Bcps
BCP as a Saturated Bioisostere for Aromatic Rings in Molecular Design
The concept of bioisosterism involves substituting one chemical group with another that produces a similar biological response. BCP has proven to be a valuable non-classical bioisostere for the benzene (B151609) ring, offering a three-dimensional, sp³-rich core that can mimic the spatial arrangement of substituents on an aromatic ring. acs.orgnih.gov This substitution allows for an "escape from flatland," a design strategy that moves away from planar, aromatic structures towards more complex, three-dimensional molecules, which often leads to improved drug-like properties. pnas.orgchemrxiv.org
The 1,3-disubstituted BCP core is an excellent mimic for a para-substituted benzene ring. researchgate.netenamine.net The bridgehead carbons of the BCP cage are separated by a distance that closely approximates the distance between the 1 and 4 positions of a benzene ring, allowing the substituents to maintain a similar orientation and distance. u-tokyo.ac.jp This geometric similarity enables the BCP core to serve as a rigid scaffold, holding key binding groups in the correct spatial orientation for interaction with a biological target. nih.gov
A notable example of this application was demonstrated in the development of a γ-secretase inhibitor, where the replacement of a central para-substituted fluorophenyl ring with a BCP moiety resulted in a compound with equivalent enzyme inhibitory potency. acs.orgnih.gov This successful substitution highlighted the ability of the BCP core to act as a surrogate for the phenyl ring without compromising biological activity. nih.gov
| Original Moiety | Bioisosteric Replacement | Key Feature | Reference |
|---|---|---|---|
| Para-substituted benzene ring | 1,3-disubstituted BCP | Similar distance and vector for substituents | researchgate.netnih.gov |
| Central fluorophenyl ring in a γ-secretase inhibitor | Bicyclo[1.1.1]pentane motif | Maintained equipotent enzyme inhibition | acs.orgnih.gov |
While mimicking para-substitution has been a primary application of BCP, recent advancements have enabled the synthesis of 1,2-difunctionalized BCPs, which can serve as bioisosteres for ortho- and meta-substituted benzene rings. nih.govpnas.org This development has significantly expanded the utility of BCP in medicinal chemistry, as it allows for the replacement of a wider range of aromatic substitution patterns. chemrxiv.org The ability to mimic these substitution patterns opens up new avenues for optimizing ligand-receptor interactions and fine-tuning molecular properties. nih.gov
The synthesis of these previously inaccessible BCP derivatives has provided a platform for in-depth investigations into their absorption, distribution, metabolism, and excretion (ADME) properties, further validating their potential as valuable building blocks in drug design. pnas.org Computational studies have also supported the characterization of these 1,2-difunctionalized BCPs as effective ortho- or meta-arene bioisosteres. nih.gov
Impact of BCP Incorporation on Molecular Design and Optimization
Aromatic rings are often susceptible to metabolic oxidation by cytochrome P450 enzymes, which can lead to rapid clearance and the formation of potentially toxic metabolites. acs.org The saturated, sp³-rich nature of the BCP core makes it more resistant to oxidative metabolism, thereby enhancing the metabolic stability of the parent compound. nih.govresearchgate.net
In the case of the γ-secretase inhibitor, the BCP-containing analog demonstrated improved metabolic stability compared to its phenyl-containing counterpart. acs.orgnih.gov This increased stability is a significant advantage in drug design, as it can lead to a longer half-life and an improved pharmacokinetic profile. nih.gov
| Property | Effect of BCP Incorporation | Example | Reference |
|---|---|---|---|
| Metabolic Stability | Increased resistance to oxidative metabolism | γ-secretase inhibitor analog | acs.orgnih.gov |
| Aqueous Solubility | Improved due to disruption of π-stacking | Avagacestat analog | researchgate.netnih.gov |
| Permeability | Enhanced passive permeability | γ-secretase inhibitor analog | researchgate.netrsc.org |
| Non-Specific Binding | Reduced due to elimination of aromaticity | LpPLA2 inhibitor | nih.govrsc.org |
Poor aqueous solubility is a common challenge in drug development, limiting the absorption and bioavailability of many promising compounds. The planar nature of aromatic rings can lead to strong crystal lattice packing and intermolecular π-stacking, which can decrease solubility. nih.gov The three-dimensional structure of BCP disrupts these planar interactions, often leading to a significant improvement in aqueous solubility. acs.orgresearchgate.net
Furthermore, the incorporation of BCP can also enhance a molecule's permeability across biological membranes. rsc.org In the development of a γ-secretase inhibitor, the BCP analog exhibited a notable increase in passive permeability compared to the original fluorophenyl-containing compound. researchgate.net This improvement is attributed to the altered physicochemical properties of the molecule, including its shape and lipophilicity. nih.gov
Aromatic rings can participate in non-specific binding to proteins and other biological macromolecules through hydrophobic and π-π stacking interactions. nih.gov This can lead to off-target effects and reduced efficacy. The replacement of an aromatic ring with a non-aromatic BCP core eliminates the potential for these π-π interactions, thereby reducing non-specific binding. rsc.org This can lead to a more targeted and selective drug candidate with an improved safety profile.
Influence on Three-Dimensional Character (Fsp3) in Drug Candidates
In contemporary drug discovery, the three-dimensional (3D) character of a molecule is a critical parameter for success. This is often quantified by the fraction of sp3 hybridized carbons (Fsp3), which is the ratio of sp3 carbons to the total carbon count in a molecule. thieme-connect.de An increased Fsp3 value is associated with greater structural complexity and saturation, which often leads to improved physicochemical and pharmacological properties. Molecules with higher Fsp3 counts tend to exhibit better aqueous solubility, reduced promiscuity in biological assays, and a lower risk of toxicity. thieme-connect.deresearchgate.net
The replacement of flat, aromatic moieties like the fluorophenyl group with bicyclo[1.1.1]pentane (BCP) is a highly effective strategy for increasing the Fsp3 character of a drug candidate. researchgate.net The BCP cage is an entirely sp3-hybridized scaffold, and its incorporation directly boosts the molecule's saturation and spatial complexity. pharmablock.com A prominent example is the transformation of the γ-secretase inhibitor BMS-708,163, which contains a fluorophenyl ring, into its BCP-containing analog. This single substitution doubled the Fsp3 carbon atom count from 0.25 to 0.52. pharmablock.com This strategic shift away from "flatland"—the predominance of two-dimensional aromatic structures in medicinal chemistry—is a key driver for using BCPs to design novel drug candidates with potentially superior development profiles. chemrxiv.org
Design Principles for 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane as a Bioisostere
The use of a 1,3-disubstituted bicyclo[1.1.1]pentane (BCP) motif as a bioisostere for a 1,4-disubstituted (para) fluorophenyl ring is founded on key structural and geometric similarities. u-tokyo.ac.jpnih.gov The primary rationale is that the BCP core can effectively mimic the rigid, linear geometry of a para-substituted phenyl ring. acs.org The exit vectors for substituents at the 1 and 3 positions of the BCP bridgehead are almost perfectly linear (180°), replicating the orientation of substituents on a para-phenylene ring. acs.org
While other saturated cages like bicyclo[2.2.2]octane (BCO) and cubane (B1203433) more closely match the bridgehead-to-bridgehead distance of a phenyl ring, the BCP motif offers a compelling balance of geometric mimicry and significantly improved physicochemical properties. acs.org The distance between the bridgehead carbons in a BCP is approximately 1.9 Å, shorter than the ~2.8 Å distance across a phenyl ring. acs.orgnih.gov Despite this difference, the BCP has proven to be an effective replacement in many cases where the phenyl ring's primary role is to act as a rigid spacer, rather than engaging in specific π-π stacking or other aromatic-specific interactions with a biological target. pharmablock.comnih.govdundee.ac.uk Therefore, the rational decision to substitute a fluorophenyl ring with a BCP is based on preserving the crucial vector orientation of substituents while introducing the benefits of a saturated, three-dimensional scaffold. researchgate.netu-tokyo.ac.jp
Enhanced Solubility: The disruption of planarity and the reduction of aromatic character upon replacing a phenyl ring with a BCP can break up intermolecular π-stacking, leading to a significant increase in aqueous solubility. researchgate.netnih.gov
Improved Permeability: The more globular, three-dimensional shape and lower lipophilicity of BCP-containing compounds can enhance passive permeability across biological membranes. researchgate.netnih.gov
Increased Metabolic Stability: Phenyl rings are often susceptible to metabolic oxidation by cytochrome P450 enzymes. The saturated C-H bonds of the BCP cage are generally more resistant to such metabolic pathways, leading to improved stability. researchgate.netchemrxiv.orgdundee.ac.uk
Reduced Non-Specific Binding: The introduction of the more polar, less lipophilic BCP scaffold can decrease non-specific binding to off-target proteins. researchgate.net
In the case of the γ-secretase inhibitor program, replacing the central fluorophenyl ring with a BCP motif led to an equipotent compound with markedly improved aqueous solubility and passive permeability. nih.gov These enhanced properties translated directly into superior oral absorption in preclinical models. researchgate.netnih.gov Similarly, in an antimalarial drug series, a BCP analogue was equipotent to its parent phenyl compound but showed significantly improved metabolic properties. dundee.ac.ukacs.org These examples highlight the strategic utility of BCPs in overcoming common drug development hurdles associated with aromatic rings.
Structure-Activity Relationship (SAR) Studies of BCP-Containing Analogs
Structure-activity relationship (SAR) studies directly comparing phenyl-containing compounds with their BCP-based bioisosteres provide critical insights into the role of the aromatic ring and the advantages of its replacement. A landmark study in this area involved the γ-secretase inhibitor BMS-708,163 and its BCP-containing analog. nih.govacs.org
| Compound Moiety | Potency (γ-Secretase IC50) | Aqueous Solubility | Passive Permeability | Fsp3 | Oral Bioavailability (Mouse) |
|---|---|---|---|---|---|
| para-Fluorophenyl | Equipotent | Low | Low | 0.25 pharmablock.com | Baseline |
| Bicyclo[1.1.1]pentane | Equipotent nih.gov | Significantly Improved nih.gov | Significantly Improved nih.gov | 0.52 pharmablock.com | ~4-fold increase in Cmax and AUC researchgate.netnih.gov |
The use of BCPs as bioisosteres allows for a nuanced investigation of how molecular shape and electronics influence potency and specificity. When replacing a fluorophenyl ring with a BCP maintains or improves potency, it suggests that the key interactions with the target are driven by the spatial arrangement of substituents rather than by the aromatic nature of the ring itself. nih.govacs.org
In instances where potency is maintained, as in the γ-secretase and antimalarial examples, the BCP successfully acts as a "scaffold hop" that preserves the bioactive conformation. dundee.ac.uknih.gov The improved physicochemical properties that accompany this substitution can lead to better drug-target engagement in vivo due to higher effective concentrations at the site of action, even if in vitro potency is merely equivalent. nih.gov
Conversely, if a BCP substitution leads to a significant loss of activity, it can provide valuable SAR information, indicating that the original phenyl ring was not just a simple spacer. nih.gov In such cases, the aromatic ring may have been involved in crucial interactions unavailable to the BCP, such as cation-π, π-π stacking, or specific edge-to-face interactions with the protein target. nih.govdundee.ac.uk Therefore, the strategic use of BCPs in SAR studies serves as a powerful diagnostic tool to probe the nature of the binding pocket and guide further molecular design.
Emerging Trends and Future Research Directions for Bicyclo 1.1.1 Pentane Chemistry
Development of Novel and Stable BCP Building Blocks
A significant hurdle in BCP chemistry has been the reliance on [1.1.1]propellane, a highly strained and unstable precursor that requires cryogenic storage and is prone to rapid degradation. findaphd.comnih.gov This instability complicates its practical isolation, storage, and large-scale use. Consequently, a major research trend is the development of bench-stable [1.1.1]propellane precursors and more robust BCP building blocks. findaphd.comlboro.ac.uk
Key advancements include:
Stable Propellane Alternatives: Efforts are underway to create stable, crystalline alternatives to [1.1.1]propellane that can be handled more easily and provide a safer, more efficient entry to 1,3-disubstituted BCPs. findaphd.com
Large-Scale Synthesis of Precursors: The development of scalable synthetic routes, including flow chemistry, has been crucial. For instance, a flow photochemistry process allows for the kilogram-scale synthesis of 1,1′-(Bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one), a key intermediate that can be converted to bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. nih.govacs.orgnih.gov This diacid is a versatile starting material for a wide array of medicinally relevant BCP-containing building blocks, including alcohols, amines, and amino acids. nih.govresearchgate.net
Fluorinated BCPs: The synthesis of fluoro-substituted BCPs has been a long-standing challenge. nih.gov Recently, a practical and scalable approach was developed involving the addition of fluorocarbene to bicyclo[1.1.0]butanes, enabling the synthesis of compounds like fluoro-bicyclo[1.1.1]pentanes. nih.gov This is particularly relevant for creating analogues of fluorinated drugs, where a fluorophenyl ring could be replaced by a fluoro-BCP core. nih.gov Similarly, gem-difluorinated BCPs have been synthesized and are proposed as next-generation bioisosteres for the benzene (B151609) ring. chemrxiv.org
These developments are paving the way for broader access to BCPs like 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane, making their incorporation into complex molecules more feasible for both academic and industrial labs.
Expanding the Scope of Asymmetric BCP Synthesis
As BCPs are increasingly used as surrogates for benzylic, propargylic, or neopentylic groups, the demand for enantiomerically pure BCPs with adjacent stereocenters has grown significantly. acs.orgescholarship.org However, the catalytic asymmetric synthesis of these α-chiral BCPs remains a formidable challenge. escholarship.orgbris.ac.ukbris.ac.uk Early methods often required lengthy synthetic routes, stoichiometric chiral auxiliaries, or chemical resolution processes. escholarship.org
Recent breakthroughs are expanding the toolbox for asymmetric BCP synthesis:
Enantioselective C–H Functionalization: A conceptually innovative strategy involves the direct, enantioselective functionalization of C–H bonds on a pre-existing BCP core. Using chiral dirhodium catalysts, researchers have achieved C-C bond formation at the tertiary (bridgehead) position of various BCPs with high yields and enantioselectivity, providing access to enantioenriched products while keeping the strained carbocyclic framework intact. researchgate.netnsf.govberkeley.edu
Multicomponent Asymmetric Reactions: Catalytic methods for the enantioselective, multicomponent coupling of [1.1.1]propellane with other reagents have been developed. One such strategy involves an iridium-catalyzed asymmetric allylic substitution, which couples a Grignard reagent, [1.1.1]propellane, and an allyl carbonate to form α-chiral allylic BCPs. bris.ac.ukbris.ac.uk Another approach uses an N-heterocyclic carbene (NHC) catalyst for a transition-metal-free coupling of [1.1.1]propellane, a Grignard reagent, and an allylic phosphate. acs.orgacs.org
Asymmetric Radical Addition: A multicatalytic system combining photoredox, organo-, and hydrogen atom transfer (HAT) catalysis enables the direct, asymmetric addition of aldehydes to [1.1.1]propellane. This method generates an α-chiral BCP by creating the stereocenter at the same time as the BCP motif is formed. escholarship.org
Skeletal Editing: An alternative strategy involves the enantioselective synthesis of 2-substituted BCPs (functionalized at the bridge position). This has been achieved through a sequence involving the asymmetric addition of bicyclo[1.1.0]butanes to imines, followed by a skeletal editing process. dntb.gov.uanih.gov
| Method | Catalyst/Reagent | Key Transformation | Substrate Scope | Ref. |
| C–H Functionalization | Chiral Dirhodium Complex (e.g., Rh₂(TCPTAD)₄) | Intermolecular sp³ C–H insertion of donor/acceptor diazo compounds | Aryl- and alkyl-substituted BCPs | berkeley.edu |
| Iridium-Catalyzed Allylation | Iridium Complex / Chiral Ligand | 1,3-difunctionalization of [1.1.1]propellane with Grignard reagents and allyl carbonates | Broad range of Grignard reagents and allyl carbonates | bris.ac.uk |
| NHC-Catalyzed Allylation | N-Heterocyclic Carbene (NHC) | Three-component coupling of [1.1.1]propellane, Grignard reagent, and allylic phosphate | Broad scope with excellent regio- and enantioselectivity | acs.orgacs.org |
| Photoredox Organocatalysis | Photocatalyst + Organocatalyst | Asymmetric radical addition of aldehydes to [1.1.1]propellane | Saturated/unsaturated aldehydes, heterocycles, aryl/heteroaryl groups | escholarship.org |
These advancing methodologies are crucial for synthesizing chiral molecules like enantiopure derivatives of this compound, which are highly valuable for structure-activity relationship (SAR) studies in drug discovery.
Novel Functionalization Strategies for Complex BCP Architectures
Beyond synthesizing the basic BCP core, a key area of research is the development of methods to functionalize it, particularly at the C–H bonds of the bridge and bridgehead positions. This allows for the late-stage diversification of BCP-containing molecules, enabling the rapid generation of analogues for biological testing.
Bridgehead (C1 and C3) Functionalization: The bridgehead positions are the most common sites for substitution, typically achieved through the ring-opening of [1.1.1]propellane. ccspublishing.org.cn A vast number of methods using radical, anionic, or transition-metal-catalyzed pathways have been developed to install a wide variety of functional groups at these positions. nih.govccspublishing.org.cnresearchgate.net
Bridge (C2) Functionalization: Functionalizing the secondary C–H bonds at the bridge position (C2) is significantly more challenging but is of great interest as it would provide bioisosteres for ortho- or meta-substituted arenes. nih.gov
Directed C-H Functionalization: Mechanism-guided studies have led to successful palladium-mediated C(2)–H functionalization. By using appropriate directing groups (like pyridine (B92270) N-oxide) and ligands, stable BCP palladacycles can be formed and subsequently arylated or otherwise functionalized. nih.govresearchgate.net
Carbene Insertion: The addition of dihalocarbenes to bicyclo[1.1.0]butanes provides a route to 2,2-dihalo-substituted BCPs, which can be further modified. nih.gov More recently, sequential carbene reactions have been used to synthesize 2-substituted BCPs directly. chemrxiv.org
Enantioselective C-H Functionalization: As mentioned previously, chiral dirhodium catalysts can selectively functionalize the tertiary C-H bond at the bridgehead of a monosubstituted BCP, such as 1-phenyl-BCP, in an enantioselective manner. springernature.comresearchgate.net This approach forges a new C-C bond while creating a stereocenter adjacent to the BCP core. nsf.govberkeley.edu
These strategies are transforming BCPs from simple rigid linkers into complex, three-dimensional scaffolds. For a molecule like this compound, these methods offer the potential to introduce additional functional groups at either the opposing bridgehead (C3) or the challenging bridge (C2) positions, creating a diverse library of compounds from a common intermediate.
Exploration of New Rigid Small Ring Hydrocarbons and Heterocycles as Bioisosteres
The concept of bioisosterism—replacing one chemical group with another to improve pharmacological properties without losing biological activity—is a cornerstone of modern drug discovery. nih.gov Bicyclo[1.1.1]pentane has emerged as a premier "non-classical" bioisostere for several motifs that are often associated with poor drug-like properties. bldpharm.com
para-Substituted Phenyl Ring Replacement: The BCP core is an excellent geometric mimic of a 1,4-disubstituted benzene ring. acs.org A landmark example was the replacement of a para-substituted fluorophenyl ring in a γ-secretase inhibitor with a BCP moiety. researchgate.net This substitution maintained the compound's potency while dramatically improving aqueous solubility, passive permeability, and metabolic stability, leading to superior oral absorption. researchgate.netthieme-connect.com This success story catalyzed the widespread adoption of BCPs in medicinal chemistry. acs.orgnih.gov
Other Bioisosteric Roles: BCPs also serve as effective replacements for internal alkynes and bulky tert-butyl groups. frontiersin.orgnih.gov The replacement of flat, sp²-rich aromatic rings with sp³-rich BCP scaffolds helps molecules "escape from flatland," increasing their three-dimensionality, which often leads to better solubility and reduced nonspecific binding. bldpharm.comresearchgate.net
Bicyclo[1.1.1]pentylamines (BCPAs) as Aniline Surrogates: BCPAs are being explored as sp³-rich bioisosteres for anilines, providing a pathway to improve the properties of drug candidates that contain this common structural motif. frontiersin.org
| Property | γ-Secretase Inhibitor (Fluorophenyl Core) | BCP Analogue | Improvement | Ref. |
| γ-Secretase Inhibition (IC₅₀) | 5.5 nM | 6.0 nM | Maintained Potency | researchgate.net |
| Aqueous Solubility | 1 µg/mL | 100 µg/mL | 100-fold increase | researchgate.net |
| Passive Permeability (Papp) | 0.9 x 10⁻⁶ cm/s | 10.9 x 10⁻⁶ cm/s | ~12-fold increase | researchgate.net |
| Oral Absorption (Mouse AUC) | 1.1 µMh | 4.6 µMh | ~4-fold increase | researchgate.net |
Advanced Applications of BCPs in Materials Science
While the impact of BCPs in medicinal chemistry is well-established, their unique structural properties also make them valuable components in materials science. Their rigid, linear geometry makes them ideal building blocks for creating well-defined molecular architectures. nih.govresearchgate.net
Molecular Rods and Linkers: 1,3-Disubstituted BCPs act as rigid, linear linkers. They have been used to construct "staffanes," which are oligomers of BCP units, creating molecular rods of precise lengths. researchgate.net These rigid structures are of interest for applications in molecular electronics and nanotechnology.
Polymers: The incorporation of BCP units into polymer backbones can significantly influence the material's properties. For example, precision poly(1,3-bicyclo[1.1.1]pentane alkylene)s have been synthesized via acyclic diene metathesis (ADMET) polymerization. researchgate.net Studies show that incorporating BCP units can increase thermal stability compared to linear polyethylene. Depending on the structure, the BCP moiety can either act as a defect to disrupt crystal packing or participate in forming new crystalline morphologies. researchgate.net
Liquid Crystals: BCP cages have been incorporated into the backbone of liquid-crystalline polymers, demonstrating their utility in creating ordered materials. acs.org
Other Applications: BCP derivatives have also been explored for use in molecular rotors, supramolecular assemblies, and metal-organic frameworks (MOFs). nih.gov
Aryl-substituted BCPs like this compound could be readily incorporated as monomers into polymerization reactions to create advanced materials with tailored thermal, mechanical, and electronic properties, leveraging the rigidity of the BCP core and the electronic nature of the fluorophenyl substituent.
Addressing Challenges in BCP Synthesis and Functionalization for Broader Academic and Industrial Adoption
Despite significant progress, several challenges hinder the widespread adoption of BCPs. Addressing these issues is a key focus of current research, aiming to make BCP synthesis and functionalization more practical, scalable, and versatile.
| Challenge | Description | Proposed Solutions and Research Directions | Ref. |
| Precursor Instability | The primary precursor, [1.1.1]propellane, is highly strained, volatile, and unstable, requiring in-situ generation or cryogenic storage. | Development of bench-stable, crystalline propellane precursors; on-demand generation using continuous flow synthesis. | findaphd.comnih.govvapourtec.com |
| Scalability | Many laboratory-scale syntheses are not easily transferable to the multigram or kilogram scales required for industrial applications. | Flow chemistry for photochemical reactions; development of robust, high-yield batch processes for key intermediates like BCP-dicarboxylic acid. | nih.govacs.orgnih.govresearchgate.net |
| Limited Functionalization | Functionalizing the BCP core, especially at the bridge (C2) position, is difficult without causing ring fragmentation. | Mechanism-guided development of directed C-H activation/functionalization; exploring novel carbene insertion and radical-based strategies. | springernature.comnih.govnih.gov |
| Lack of Versatile Building Blocks | A limited number of commercially available, diversely functionalized BCP building blocks slows down discovery efforts. | Large-scale synthesis of key intermediates (diacids, diamines, aldehydes) and their conversion into a library of ready-to-use building blocks. | nih.govresearchgate.net |
| Stereocontrol | The synthesis of enantiomerically pure BCPs with adjacent stereocenters is highly challenging. | Development of novel catalytic asymmetric methods, including C-H functionalization, multicomponent couplings, and asymmetric radical additions. | escholarship.orgbris.ac.uknsf.gov |
Overcoming these hurdles is essential for unlocking the full potential of BCPs. The development of practical, cost-effective, and scalable routes to building blocks like this compound will ensure that these valuable motifs can be readily incorporated into the next generation of pharmaceuticals and advanced materials. nih.govresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
